(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol
Overview
Description
®-3,3’-Bis[4-(trifluoromethyl)phenyl]-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected by a single bond and substituted with trifluoromethyl groups and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which are facilitated by catalysts such as [Ru(phen)3]Cl2 and Ir(Fppy)3 under mild conditions . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts to achieve high yields and enantiomeric purity. For example, the use of isopropanol as a solvent has been shown to accelerate bioreduction processes, resulting in increased yields with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Bis[4-(trifluoromethyl)phenyl]-[1,1’-binaphthalene]-2,2’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
®-3,3’-Bis[4-(trifluoromethyl)phenyl]-[1,1’-binaphthalene]-2,2’-diol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ®-3,3’-Bis[4-(trifluoromethyl)phenyl]-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the naphthalene backbone.
Sorafenib: Contains trifluoromethyl groups and is used in cancer therapy.
Fluoxetine: An antidepressant with a trifluoromethyl group, differing in its overall structure and application .
Uniqueness
®-3,3’-Bis[4-(trifluoromethyl)phenyl]-[1,1’-binaphthalene]-2,2’-diol is unique due to its combination of trifluoromethyl and hydroxyl groups on a binaphthalene scaffold. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-[2-hydroxy-3-[4-(trifluoromethyl)phenyl]naphthalen-1-yl]-3-[4-(trifluoromethyl)phenyl]naphthalen-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20F6O2/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)41)30-26-8-4-2-6-22(26)18-28(32(30)42)20-11-15-24(16-12-20)34(38,39)40/h1-18,41-42H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPKNZDKYNMNQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)C(F)(F)F)O)O)C6=CC=C(C=C6)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.